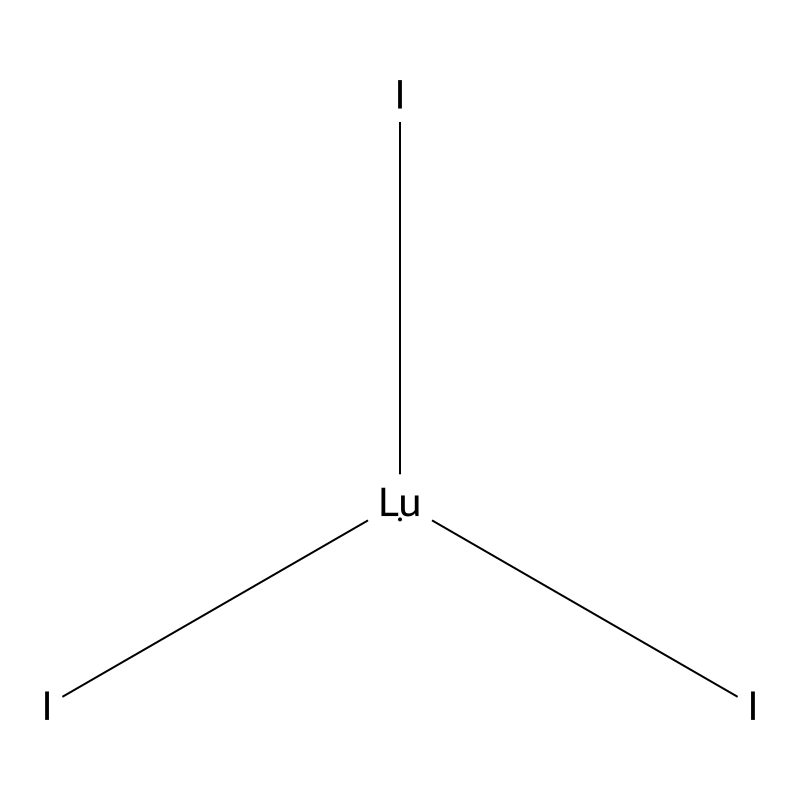

Lutetium(III) iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scintillation Detectors:

- LuI₃ exhibits scintillation properties, meaning it emits light when exposed to ionizing radiation like gamma rays and neutrons.

- This property makes it a valuable material for scintillation detectors, instruments used to detect and measure ionizing radiation.

- LuI₃-based detectors are particularly useful in medical imaging, such as Positron Emission Tomography (PET) scans, due to their high light yield and ability to handle heavy elements like lutetium. [Source: National Institutes of Health (.gov) on PET scans, ]

Luminescent Materials:

- LuI₃ can be doped with other elements, like cerium (Ce), to modify its luminescence properties.

- Doped LuI₃ exhibits different colors of light emission, making it a potential candidate for various applications like light-emitting diodes (LEDs) and scintillators for specific types of radiation.

- Research is ongoing to explore these possibilities and optimize the material's performance. [Source: A study on luminescence properties of LuI₃: "Luminescence properties of LuI₃:Eu³⁺, Gd³⁺, Sm³⁺, Dy³⁺ and Tm³⁺ phosphors prepared by solid state reaction method" published in the International Journal of Applied Ceramic Technology, ]

Material Science Research:

- LuI₃ serves as a model material for studying physical and chemical phenomena in other halide perovskites, which are a class of compounds with potential applications in solar cells and other optoelectronic devices.

- Researchers use LuI₃ to understand the electronic structure, crystal structure, and other properties of these materials, which can aid in the development of new technologies. [Source: A review article on halide perovskites: "Perovskite materials for photovoltaic and light-emitting applications" published in Nature Nanotechnology, ]

Lutetium(III) iodide, with the chemical formula LuI, is a compound formed from the lanthanide element lutetium. In this compound, lutetium exhibits a +3 oxidation state, which is common for many of its salts. Lutetium(III) iodide typically appears as a brown crystalline solid and is notable for its solubility in water, which distinguishes it from many other lutetium compounds that tend to be insoluble . This compound plays a significant role in various chemical applications and research due to its unique properties.

- Direct Reaction with Iodine:This reaction involves the direct combination of lutetium metal with iodine vapor, producing lutetium(III) iodide as a product .

- Reaction with Mercury Iodide:In this method, metallic lutetium reacts with mercury iodide under vacuum conditions at elevated temperatures to yield lutetium(III) iodide and elemental mercury .

Additionally, lutetium(III) iodide can react with acids to form soluble salts and release hydrogen gas. For example, it can dissolve in dilute sulfuric acid to produce solutions containing the aquated Lu(III) ion .

The synthesis methods for lutetium(III) iodide primarily include:

- Direct Synthesis: As previously mentioned, lutetium metal reacts directly with iodine under controlled conditions.

- Mercury Iodide Method: This method involves heating lutetium with mercury iodide in a vacuum environment.

- Hydration and Dehydration: Lutetium(III) iodide can also be synthesized through hydration processes followed by dehydration to obtain anhydrous forms .

These methods highlight the versatility in producing lutetium(III) iodide depending on available materials and desired purity levels.

Interaction studies concerning lutetium(III) iodide focus on its reactivity with other chemicals and compounds. These studies are crucial for understanding how it behaves under various conditions, including temperature changes and interactions with solvents or acids. Additionally, studies on its interactions with biological systems could provide insights into its potential therapeutic uses or toxicological effects .

Lutetium(III) iodide belongs to a broader class of lanthanide halides. Here are some similar compounds along with their unique characteristics:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Lutetium(III) chloride | LuCl | Highly hygroscopic; forms white crystalline solids. |

| Lutetium(III) bromide | LuBr | Reacts with strong oxidizing agents; white solid. |

| Lutetium(III) fluoride | LuF | Insoluble in water; used in optical applications. |

| Cerium(III) iodide | CeI | Exhibits different solubility properties; lighter color. |

| Neodymium(III) iodide | NdI | Similar reactivity but different ionic radius affecting solubility. |

Lutetium(III) iodide's distinct brown color and solubility profile set it apart from other halides of lanthanides, which often appear as white solids and exhibit varying degrees of solubility in water .

Direct Elemental Reaction Methodologies

The direct reaction between metallic lutetium and elemental iodine remains the most straightforward method for synthesizing LuI₃. This exothermic process involves combining lutetium metal with iodine gas under controlled conditions. The stoichiometric reaction proceeds as follows:

$$ 2 \, \text{Lu} \, (s) + 3 \, \text{I}2 \, (g) \rightarrow 2 \, \text{LuI}3 \, (s) $$

This reaction typically occurs in a sealed quartz ampule under vacuum or inert atmosphere to prevent oxidation and ensure product purity [1] [3]. Elevated temperatures (300–400°C) are employed to overcome kinetic barriers, yielding a brown crystalline solid with a bismuth(III) iodide-type crystal structure [1] [4]. The product’s hygroscopic nature necessitates post-synthesis handling in moisture-free environments, such as gloveboxes purged with argon or nitrogen [2].

Key variables influencing yield and crystallinity include:

- Iodine stoichiometry: Excess iodine ensures complete lutetium consumption but requires careful purification to remove residual reactants.

- Temperature gradient: Gradual heating minimizes localized overheating, which can induce side reactions or amorphous phase formation.

- Particle size: Finely powdered lutetium increases surface area, accelerating reaction kinetics [3].

| Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| Reaction Temperature | 300–400°C | Higher temperatures reduce reaction time but risk sublimation losses |

| Iodine Pressure | 1–2 atm | Excess pressure improves iodine-lutetium contact |

| Reaction Duration | 48–72 hours | Prolonged heating ensures complete conversion |

Mercury Iodide-Mediated Synthesis Pathways

An alternative route employs mercury(II) iodide (HgI₂) as a halogenating agent, enabling lower reaction temperatures compared to direct elemental methods. The protocol involves heating lutetium metal with HgI₂ under vacuum at 500°C:

$$ 2 \, \text{Lu} \, (s) + 3 \, \text{HgI}2 \, (s) \rightarrow 2 \, \text{LuI}3 \, (s) + 3 \, \text{Hg} \, (g) $$

Mercury byproduct removal via distillation (200–250°C) is critical to prevent contamination [1]. This method’s advantages include:

- Reduced thermal stress: Lower temperatures preserve lutetium’s metallic structure, minimizing side reactions.

- Controlled stoichiometry: HgI₂’s fixed iodine content simplifies reactant ratios.

However, mercury’s toxicity necessitates stringent safety protocols, and residual Hg traces can degrade LuI₃’s scintillation performance in radiation detectors [1] [4].

Oxide-Based Precursor Conversion Reactions

Lutetium oxide (Lu₂O₃) serves as a cost-effective precursor for LuI₃ synthesis, particularly when elemental lutetium is scarce. The conversion involves reacting Lu₂O₃ with hydroiodic acid (HI) or ammonium iodide (NH₄I):

$$ \text{Lu}2\text{O}3 \, (s) + 6 \, \text{HI} \, (aq) \rightarrow 2 \, \text{LuI}3 \, (s) + 3 \, \text{H}2\text{O} \, (l) $$

For anhydrous conditions, ammonium iodide is preferred:

$$ \text{Lu}2\text{O}3 \, (s) + 6 \, \text{NH}4\text{I} \, (s) \rightarrow 2 \, \text{LuI}3 \, (s) + 6 \, \text{NH}3 \, (g) + 3 \, \text{H}2\text{O} \, (g) $$

Heating to 250–300°C drives off volatile NH₃ and water, yielding phase-pure LuI₃ [1] [5]. This method’s scalability depends on precursor purity, as oxide impurities like Y₂O₃ or Gd₂O₃ can introduce defects in the final product [5].

Anhydrous Preparation Techniques

LuI₃’s extreme hygroscopicity demands specialized anhydrous synthesis protocols. A common approach involves dehydrating lutetium iodide hydrate (LuI₃·nH₂O) using NH₄I:

$$ \text{LuI}3 \cdot n\text{H}2\text{O} \, (s) + n \, \text{NH}4\text{I} \, (s) \rightarrow \text{LuI}3 \, (s) + n \, \text{NH}3 \, (g) + n \, \text{HI} \, (g) + n \, \text{H}2\text{O} \, (g) $$

This reaction proceeds at 150–200°C under dynamic vacuum, with NH₄I acting as both a desiccant and a reducing agent [1]. Post-synthesis, products are stored in hermetically sealed containers with desiccants like molecular sieves or phosphorus pentoxide [2].

Novel Synthetic Approaches in Current Literature

Recent advancements focus on solvent-free mechanochemical synthesis and plasma-assisted halogenation. High-energy ball milling of lutetium with iodine in a planetary mill achieves room-temperature synthesis through repeated fracturing and welding of particles, though product crystallinity remains inferior to thermal methods [4]. Plasma-enhanced chemical vapor deposition (PECVD) using LuCl₃ and iodine precursors shows promise for thin-film LuI₃ deposition, enabling integration into optoelectronic devices [4].

Emergent research explores ionic liquid-mediated synthesis, where imidazolium-based solvents stabilize lutetium ions during iodide incorporation. This method achieves nanocrystalline LuI₃ with enhanced luminescence due to reduced defect densities [2].